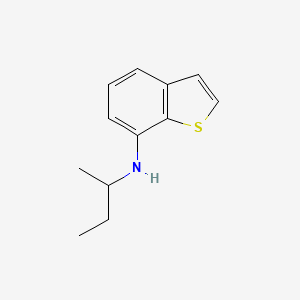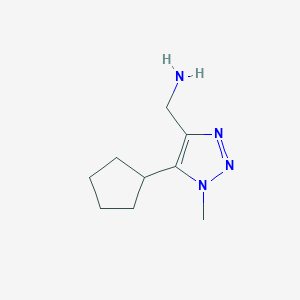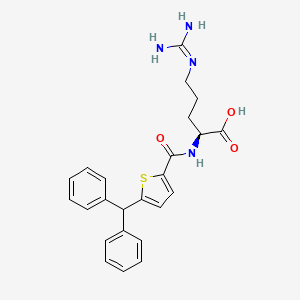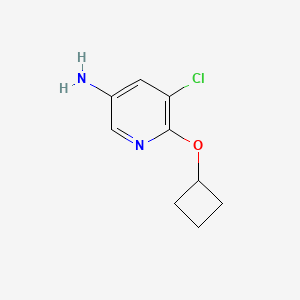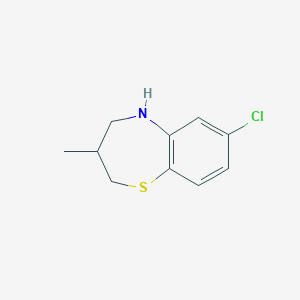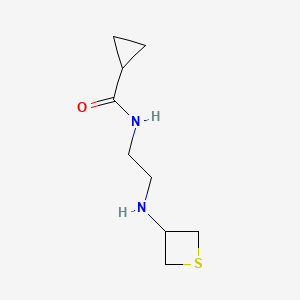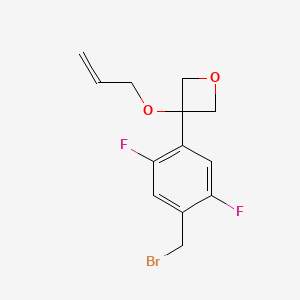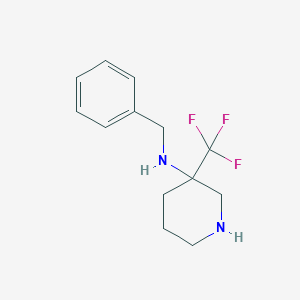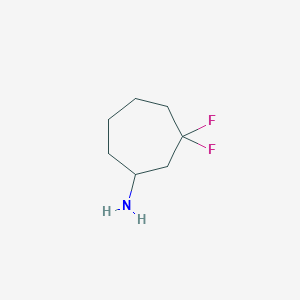
3,3-Difluorocycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorocycloheptan-1-amine is a chemical compound with the molecular formula C7H13F2N It is characterized by a seven-membered cycloheptane ring with two fluorine atoms attached to the third carbon and an amine group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-amine typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the introduction of an amine group. One common method involves the fluorination of cycloheptanone followed by reductive amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and reducing agents like sodium borohydride (NaBH4) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluorocycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups like azides or thiols .
Aplicaciones Científicas De Investigación
3,3-Difluorocycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds .
Mecanismo De Acción
The mechanism of action of 3,3-Difluorocycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Cycloheptanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
3-Fluorocycloheptan-1-amine: Contains only one fluorine atom, leading to different reactivity and interactions.
3,3-Dichlorocycloheptan-1-amine: Contains chlorine atoms instead of fluorine, affecting its chemical behavior and applications.
Uniqueness: 3,3-Difluorocycloheptan-1-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H13F2N |
|---|---|
Peso molecular |
149.18 g/mol |
Nombre IUPAC |
3,3-difluorocycloheptan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(10)5-7/h6H,1-5,10H2 |
Clave InChI |
IGVISOHTYUJWKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC(C1)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)

![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
